N-(2-methoxyphenyl)imidodicarbonimidic diamide
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Overview
Description
N-(2-methoxyphenyl)imidodicarbonimidic diamide is a chemical compound with the molecular formula C9H13N5O and a molecular weight of 207.24 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-methoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 2-methoxyaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-methoxyphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield N-(2-methoxyphenyl)urea derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Medicine: Research has explored its potential therapeutic applications, including its use in drug development.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-methoxyphenyl)imidodicarbonimidic diamide can be compared with other similar compounds such as:
N-phenylimidodicarbonimidic diamide: Lacks the methoxy group, which may affect its reactivity and applications.
N-(2-chlorophenyl)imidodicarbonimidic diamide: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and uses.
N-(2-hydroxyphenyl)imidodicarbonimidic diamide: The presence of a hydroxyl group instead of a methoxy group can significantly alter its chemical behavior and applications.
This compound is unique due to the presence of the methoxy group, which imparts specific chemical properties that make it suitable for certain applications.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-methoxyphenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-15-7-5-3-2-4-6(7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLVXKQJMSWUHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C(N)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988781 |
Source
|
Record name | N-(2-Methoxyphenyl)triimidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69025-51-0 |
Source
|
Record name | 69025-51-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Methoxyphenyl)triimidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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